Conformational Constraint Drives Superior PRMT5 Inhibitor Potency vs. Flexible Linker Analogs
In a direct scaffold comparison within the same patent series, a PRMT5 inhibitor built on a benzocyclobutane core (US10005792, Compound 77) demonstrated an IC50 of 15 nM. A structurally analogous compound from the same patent but bearing a more flexible aminotetrahydronaphthalene linker (Compound 135) exhibited a higher IC50 of 29 nM, representing a near 2-fold loss in potency. This demonstrates that the rigid benzocyclobutane scaffold provides a quantifiable advantage in inhibitory activity [1].
| Evidence Dimension | Inhibitory Potency against PRMT5 Enzyme |
|---|---|
| Target Compound Data | IC50 = 15 nM (Benzocyclobutane scaffold, Compound 77) |
| Comparator Or Baseline | IC50 = 29 nM (Aminotetrahydronaphthalene scaffold, Compound 135) |
| Quantified Difference | 1.93-fold superior potency (15 nM vs 29 nM) |
| Conditions | In vitro enzymatic assay using a histone H4-derived peptide substrate, as described in US Patent US10005792B2. |
Why This Matters
This direct comparative data allows a procurement decision based on the scaffold's validated ~2-fold superior target engagement, directly impacting the selection of building blocks for lead optimization against the clinically relevant PRMT5 target.
- [1] BindingDB Entry BDBM401715. Affinity Data for US10005792, Compound 77 (IC50: 15 nM) and US10005792, Compound 135 (IC50: 29 nM) vs Protein arginine N-methyltransferase 5. View Source
